molecular formula C16H28N2O2 B2868305 N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361725-07-5

N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide

货号 B2868305
CAS 编号: 2361725-07-5
分子量: 280.412
InChI 键: AFDUZLVDCSVSLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors and is designed to target specific enzymes involved in cancer cell growth and survival.

作用机制

TAK-659 works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in signaling pathways that promote cancer cell growth and survival. By inhibiting their activity, TAK-659 can effectively block these pathways and prevent cancer cells from proliferating.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and modulate the immune system to enhance the body's natural ability to fight cancer. TAK-659 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

实验室实验的优点和局限性

One of the advantages of TAK-659 is its specificity for BTK and ITK, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, like many other small molecule inhibitors, TAK-659 has limited solubility in water, which can make it difficult to administer in vivo. Additionally, its effectiveness may be limited by the development of resistance in cancer cells over time.

未来方向

There are several potential future directions for the development of TAK-659 and related compounds. One area of focus is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Another area of interest is the development of combination therapies that can enhance the efficacy of TAK-659 and overcome resistance mechanisms. Finally, there is ongoing research into the identification of biomarkers that can predict response to TAK-659 and other BTK inhibitors, which could help to personalize cancer treatment and improve patient outcomes.
Conclusion:
TAK-659 is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its specificity for BTK and ITK, as well as its ability to modulate the immune system and induce apoptosis in cancer cells, make it a promising candidate for cancer therapy. Ongoing research into its pharmacokinetic properties, combination therapies, and biomarkers will help to further optimize its effectiveness and improve patient outcomes.

合成方法

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the cyclobutyl ring, which is achieved through a ring-closing metathesis reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

TAK-659 has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown promising results in inhibiting the growth and survival of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. TAK-659 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

属性

IUPAC Name

N-[2-[(3-tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-7-14(19)18(8-2)11-15(20)17(6)13-9-12(10-13)16(3,4)5/h7,12-13H,1,8-11H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDUZLVDCSVSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N(C)C1CC(C1)C(C)(C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(3-tert-butylcyclobutyl)(methyl)carbamoyl]methyl}-N-ethylprop-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。